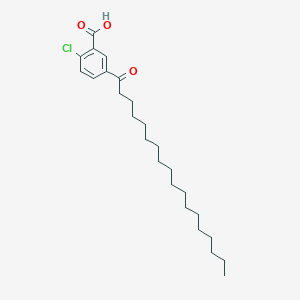![molecular formula C20H40N2O6 B14347185 Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate CAS No. 96300-19-5](/img/structure/B14347185.png)
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is a chemical compound with a complex structure that includes diethylamino and hydroxypropyl groups attached to a hexanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate typically involves the reaction of hexanedioic acid with 3-(diethylamino)-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the manufacture of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate involves its interaction with specific molecular targets and pathways. The diethylamino and hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and influence the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound has a similar hexanedioate backbone but different substituents, leading to distinct chemical properties and applications.
Hexanedioic acid, bis(2-methylpropyl) ester: Another similar compound with variations in the substituent groups, affecting its reactivity and uses.
Uniqueness
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
96300-19-5 |
|---|---|
Formule moléculaire |
C20H40N2O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate |
InChI |
InChI=1S/C20H40N2O6/c1-5-21(6-2)13-17(23)15-27-19(25)11-9-10-12-20(26)28-16-18(24)14-22(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
Clé InChI |
OLGXRMFILDVWEW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(COC(=O)CCCCC(=O)OCC(CN(CC)CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


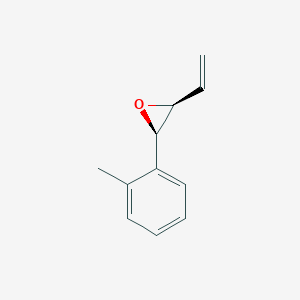
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
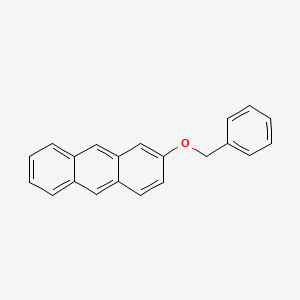

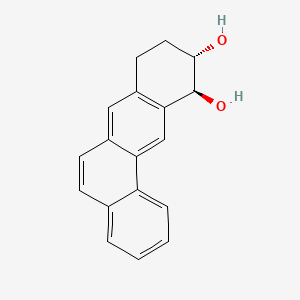
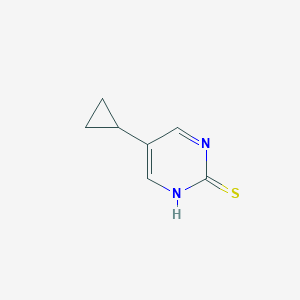
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)

